1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl-

Descripción general

Descripción

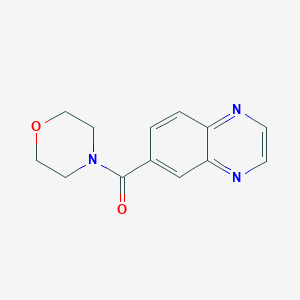

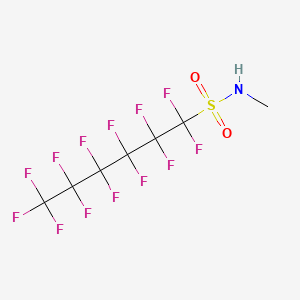

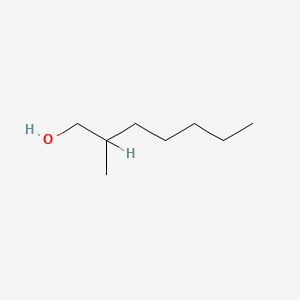

1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>F<sub>13</sub>NO<sub>2</sub>S . It belongs to the class of sulfonamides and exhibits remarkable fluorination, which impacts its properties and reactivity.

Synthesis Analysis

The synthesis of this compound involves intricate steps, including fluorination reactions and sulfonation. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the introduction of fluorine atoms significantly influences the compound’s stability and solubility.

Molecular Structure Analysis

The molecular structure of 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- reveals a central hexane backbone with a sulfonamide functional group (–SO<sub>2</sub>NH<sub>2</sub>) attached. The fluorine atoms are strategically positioned, affecting both the electronic properties and steric interactions.

Chemical Reactions Analysis

This compound participates in diverse chemical reactions due to its unique fluorinated and sulfonamide moieties. Examples include nucleophilic substitutions, acid-base reactions, and oxidative processes. Researchers have investigated its reactivity with various electrophiles and nucleophiles, leading to the development of novel derivatives.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point within a specific temperature range, influenced by its molecular structure and intermolecular forces.

- Solubility : Due to its fluorinated nature, it may exhibit unique solubility properties in different solvents.

- Density : The density of the compound affects its handling and storage.

- Boiling Point : The boiling point provides insights into its volatility and stability under elevated temperatures.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Reaction with Trifluoronitrosomethane : The reaction of trifluoronitrosomethane with arenesulfonohydrazides results in N-trifluoromethyl-N-hydroxyarenesulfonamides, showcasing a different reaction pathway compared to acyl- or carbamoylhydrazines (Sekiya & Umemoto, 1984).

- Oxidative Sulfonamidation : In a study, 1,5-Hexadiene reacts with trifluoromethanesulfonamide under oxidative conditions, producing various compounds including trans-2,5-bis(iodomethyl)-1-(trifluoromethylsulfonyl)pyrrolidine (Shainyan et al., 2014).

Photodegradation Studies

- Photochemical Decomposition : The photodegradation of sulfamethoxazole, a benzenesulfonamide, in acidic aqueous solutions, leads to various primary photoproducts including 4-aminoN-(5-methyl-2-oxazolyl)benzenesulfonamide, indicating significant photolability (Zhou & Moore, 1994).

Medical and Pharmaceutical Research

- Synthesis of Anti-Inflammatory Agents : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Environmental Studies

- Occurrence in Human Blood : A study analyzed the presence of perfluorochemicals like perfluorooctanesulfonate and related compounds in human blood samples from various countries, highlighting their widespread occurrence and potential health implications (Kannan et al., 2004).

Material Science

- Synthesis of Monomers : The synthesis of specific monomers such as 2,4,4,5,7,7,8,8,9,9,9-undecafluoro-2,5-bis(trifluoromethyl)-3,6-dioxanonyl methacrylate from hexafluoropropene-1,2-oxide demonstrates the use of fluorinated sulfonamides in material science (Paleta et al., 2002).

Safety And Hazards

Researchers must exercise caution when handling 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- :

- Toxicity : Assess its toxicity profile, especially considering potential exposure routes (inhalation, dermal contact, or ingestion).

- Flammability : Evaluate its flammability and fire hazards.

- Chemical Stability : Investigate its stability under various conditions (light, temperature, and humidity).

Direcciones Futuras

Future research should focus on:

- Biological Activity : Explore its pharmacological potential, including antimicrobial, antiviral, or anticancer properties.

- Derivatives : Synthesize and characterize derivatives with modified fluorination patterns.

- Applications : Investigate practical applications in materials science, catalysis, or drug development.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methylhexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F13NO2S/c1-21-24(22,23)7(19,20)5(14,15)3(10,11)2(8,9)4(12,13)6(16,17)18/h21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDPHZGXWMRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NHCH3, C7H4F13NO2S | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071359 | |

| Record name | Tridecafluoro-N-methylhexanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

CAS RN |

68259-15-4 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-methyl-1-hexanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68259-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068259154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecafluoro-N-methylhexanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecafluoro-N-methylhexanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(aminocarbonyl)amino]acetate](/img/structure/B1596057.png)

![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596073.png)